1-(6-Morpholinopyridin-3-yl)ethan-1-ol
Beschreibung
1-(6-Morpholinopyridin-3-yl)ethan-1-ol is a substituted ethanol derivative featuring a pyridine ring substituted at position 6 with a morpholine group and at position 3 with a hydroxyl-bearing ethyl chain.
The compound’s molecular formula is C₁₁H₁₆N₂O₂ (molecular weight: 208.26 g/mol), inferred from substituent patterns. The pyridine ring’s electronic environment is modulated by the electron-donating morpholine group, which may alter NMR chemical shifts and reactivity compared to halogenated analogs (e.g., 6-chloro or 6-bromo derivatives, ).
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8-9,14H,4-7H2,1H3 |
InChI-Schlüssel |
POUFFZJJJMFFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)N2CCOCC2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol typically involves the reaction of 6-bromopyridin-3-yl ethan-1-ol with morpholine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol.
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using similar reaction conditions but optimized for scale .
Analyse Chemischer Reaktionen
1-(6-Morpholinopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Morpholinopyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Pyridine-Based Ethanol Derivatives
Key Observations :
- The morpholine group increases molecular weight and polarity compared to halogen substituents, enhancing solubility in polar solvents.
Spectroscopic Comparisons
Table 2: NMR Chemical Shifts of Pyridine Ethanol Derivatives
Key Observations :
Key Observations :
- Halogenated derivatives (e.g., 6-Bromo, ) may exhibit toxicity (H315, H319 hazards), whereas morpholine’s oxygen and nitrogen atoms could reduce toxicity and improve biocompatibility.
- The trimethylpyridinyl ethanol () demonstrates significant hemorheological activity, suggesting that substituent bulkiness and electronic effects critically influence biological outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
